molecular formula C11H11F3N2O3 B8537417 6-[(4,4,4-Trifluorobutyl)carbamoyl]nicotinic acid

6-[(4,4,4-Trifluorobutyl)carbamoyl]nicotinic acid

Cat. No. B8537417
M. Wt: 276.21 g/mol
InChI Key: KLWBEXWZXXAXIP-UHFFFAOYSA-N
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Patent
US08143408B2

Procedure details

The title compound was synthesized in two steps. The first as described for Intermediate example I-97, starting from 5-(methoxycarbonyl)pyridine-2-carboxylic acid and 4,4,4-trifluorobutan-1-amine, and the second as described for Intermediate example I-98 at 55° C., starting from the product received in the first step which was first purified by column chromatography using a gradient of ethyl acetate in heptane. Total yield (two steps) 34%; 1H NMR (400 MHz, DMSO-d6) δ ppm 9.16 (t, 1 H), 9.09 (dd, 1 H), 8.44 (dd, 1 H), 8.14 (dd, 1 H), 3.38 (q, 2 H), 2.20-2.36 (m, 2 H), 1.71-1.81 (m, 2 H); MS (ESI) m/z 277[M+H+], m/z 275[M−H+];
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]([C:11]([OH:13])=O)=[N:9][CH:10]=1)=[O:4].[F:14][C:15]([F:21])([F:20])[CH2:16][CH2:17][CH2:18][NH2:19]>>[F:14][C:15]([F:21])([F:20])[CH2:16][CH2:17][CH2:18][NH:19][C:11]([C:8]1[CH:7]=[CH:6][C:5]([C:3]([OH:2])=[O:4])=[CH:10][N:9]=1)=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C=CC(=NC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CCCN)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 55° C.
CUSTOM
Type
CUSTOM
Details
was first purified by column chromatography
CUSTOM
Type
CUSTOM
Details
Total yield (two steps) 34%

Outcomes

Product
Name
Type
product
Smiles
FC(CCCNC(=O)C1=NC=C(C(=O)O)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.